2-Bromo-4,6-dimethoxybenzene-1-thiol
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Overview
Description
2-Bromo-4,6-dimethoxybenzene-1-thiol is an organic compound characterized by the presence of bromine, methoxy, and thiol functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethoxybenzene-1-thiol typically involves the bromination of 4,6-dimethoxybenzene-1-thiol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like methanol . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethoxybenzene-1-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or thiol functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Scientific Research Applications
2-Bromo-4,6-dimethoxybenzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethoxybenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity . The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethoxypyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
2-Bromo-1,4-dimethoxybenzene: Lacks the thiol group, which significantly alters its chemical properties and applications.
Properties
Molecular Formula |
C8H9BrO2S |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-bromo-4,6-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-5-3-6(9)8(12)7(4-5)11-2/h3-4,12H,1-2H3 |
InChI Key |
YWEHOLFKSKHPAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)S)OC |
Origin of Product |
United States |
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